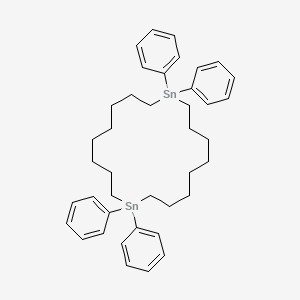
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
The synthesis of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane typically involves the reaction of organotin precursors with phenyl groups under controlled conditions. One common method involves the use of tin(IV) chloride and phenylmagnesium bromide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Chemical Reactions Analysis
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tin hydrides and phenyl groups.
Substitution: The phenyl groups in the compound can be substituted with other organic groups using reagents like alkyl halides or aryl halides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like THF, catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include tin oxides, tin hydrides, and substituted organotin compounds.
Scientific Research Applications
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets such as enzymes, proteins, and other biomolecules. The tin atoms in the compound can form coordination bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in structure but lacks the cyclic framework of this compound.
Dibutyltin dichloride: Another organotin compound with different organic groups and reactivity.
Tributyltin oxide: Known for its use as a biocide, it has different applications and properties compared to this compound.
Properties
CAS No. |
87531-98-4 |
|---|---|
Molecular Formula |
C40H52Sn2 |
Molecular Weight |
770.3 g/mol |
IUPAC Name |
1,1,10,10-tetraphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.4C6H5.2Sn/c2*1-3-5-7-8-6-4-2;4*1-2-4-6-5-3-1;;/h2*1-8H2;4*1-5H;; |
InChI Key |
PQOWSYNPOMCVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















